Iprovalicarb

Catalog No.
S530798
CAS No.
140923-17-7
M.F
C18H28N2O3
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iprovalicarb

CAS Number

140923-17-7

Product Name

Iprovalicarb

IUPAC Name

propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1

InChI Key

NWUWYYSKZYIQAE-WMCAAGNKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-methyl-1-(1-(4-methylphenyl)ethylcarbonyl)propylcarbamic acid isopropyl ester, iprovalicarb

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)NC(=O)C(C(C)C)NC(=O)OC(C)C

The exact mass of the compound Iprovalicarb is 320.21 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of valinamide fungicide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Iprovalicarb (CAS: 140923-17-7) is a highly active valinamide carbamate fungicide belonging to the Carboxylic Acid Amide (CAA) class. It acts as a potent inhibitor of cellulose synthase (CesA3) in oomycete pathogens, disrupting cell wall biosynthesis [1]. For industrial buyers and agrochemical formulators, Iprovalicarb’s primary value proposition lies in its systemic acropetal mobility, its optimal physicochemical profile (logP = 3.18, water solubility ~6.8–11 mg/L) for water-dispersible granule (WG) formulations [2], and its retained efficacy against pathogen strains that have developed severe target-site resistance to legacy phenylamides like metalaxyl. Unlike purely protectant fungicides, Iprovalicarb offers both preventative and curative action, making it a versatile active ingredient in high-performance crop protection portfolios [1].

Substituting Iprovalicarb with older, lower-cost phenylamides (e.g., metalaxyl) frequently results in field failures due to widespread RNA-polymerase target-site mutations in Phytophthora and Plasmopara populations[1]. Conversely, substituting Iprovalicarb with other CAA fungicides (such as dimethomorph) alters the active ingredient's systemic distribution and formulation dynamics; for instance, dimethomorph exhibits different translaminar properties and cross-resistance risks [2]. Furthermore, generic substitution without considering cross-resistance profiles can accelerate resistance development, whereas Iprovalicarb exhibits a specific negative cross-resistance correlation with certain cyanoacetamide oximes like cymoxanil [1], a unique trait that cannot be replicated by random in-class substitution.

Efficacy Against Phenylamide-Resistant Pathogen Strains

A primary driver for procuring Iprovalicarb is its ability to control pathogen populations that have become immune to standard phenylamide treatments. In baseline sensitivity assays against Phytophthora capsici, Iprovalicarb demonstrates highly consistent inhibitory activity with EC50 values ranging from 0.20 to 0.55 µg/mL across tested isolates [1]. In contrast, metalaxyl-resistant strains routinely exhibit EC50 values exceeding 10 µg/mL, rendering the legacy fungicide ineffective [2]. Because Iprovalicarb targets cellulose synthase rather than RNA polymerase, it maintains full potency regardless of the isolate's metalaxyl resistance status, providing a narrow and predictable efficacy window with a highest-to-lowest EC50 ratio of only 2.71 [1].

Evidence DimensionMycelial growth inhibition (EC50) in resistant Phytophthora isolates
Target Compound DataIprovalicarb EC50 = 0.20 - 0.55 µg/mL
Comparator Or BaselineMetalaxyl EC50 > 10 µg/mL (resistant strains)
Quantified Difference>18-fold to 50-fold higher potency against phenylamide-resistant phenotypes
ConditionsIn vitro mycelial growth assays on fungicide-amended media

Justifies the higher procurement cost of Iprovalicarb for formulations targeting regions where legacy phenylamide fungicides have lost field efficacy.

Negative Cross-Resistance Profile for Co-Formulation Strategy

When designing combination fungicides, selecting active ingredients with uncorrelated or negatively correlated resistance profiles is critical to extend product lifespan. Rank correlation analysis of field isolates reveals a strong negative correlation (ρ = –0.70, P < 0.0001) between sensitivity to Iprovalicarb and cymoxanil [1]. This means isolates that are less sensitive to cymoxanil are proportionally more sensitive to Iprovalicarb. This specific inverse relationship is not guaranteed across all fungicide classes and provides a distinct, data-driven rationale for pairing Iprovalicarb with cymoxanil in multi-site resistance management formulations [1].

Evidence DimensionRank correlation of EC50 values (cross-resistance profile)
Target Compound DataIprovalicarb vs. Cymoxanil (ρ = –0.70)
Comparator Or BaselineIprovalicarb vs. other CAAs (which typically show positive cross-resistance)
Quantified DifferenceStrong negative correlation (ρ = –0.70) vs. positive correlation within the same MoA class
ConditionsStatistical rank correlation of logEC50 values across diverse field isolates

Provides formulators with a quantitative blueprint for creating highly synergistic, resistance-breaking co-formulations.

Physicochemical Optimization for Rainfast Spray Deposits

The field performance of a foliar fungicide is heavily dependent on its physicochemical properties, which dictate spray deposit stability and cuticular penetration. Iprovalicarb possesses an optimal lipophilicity (logP = 3.18) and moderate water solubility (6.8 mg/L for the SS diastereomer, 11 mg/L for the SR diastereomer) [1]. These parameters place it squarely within the ideal performance window (logP 2.5–4.5; solubility 1–100 mg/L) identified for maximizing rainfastness and bioavailability in commercial fungicides [1]. Compared to highly soluble alternatives that easily wash off, or excessively lipophilic compounds that fail to translocate, Iprovalicarb's specific profile makes it exceptionally well-suited for advanced water-dispersible granule (WG) and suspension concentrate (SC) formulations.

Evidence DimensionlogP and aqueous solubility for foliar uptake
Target Compound DataIprovalicarb (logP = 3.18, solubility = 6.8–11 mg/L)
Comparator Or BaselineSub-optimal generic fungicides (logP < 2.5 or > 4.5, solubility > 100 mg/L)
Quantified DifferenceFits the exact physicochemical window utilized by the top 69% of high-performance commercial foliar fungicides
ConditionsEvaluation of spray deposit stability and translaminar/systemic bioavailability

Ensures that procured Iprovalicarb will process reliably into stable, rainfast formulations without requiring excessive adjuvant compensation.

Anti-Resistance Crop Protection Formulations

Utilizing Iprovalicarb as the core active ingredient in regions suffering from severe metalaxyl/phenylamide resistance, specifically targeting downy mildew and late blight where legacy chemistries exhibit EC50 values > 10 µg/mL [1].

Synergistic Co-Formulation Manufacturing

Procuring Iprovalicarb to blend with cymoxanil, leveraging its proven negative cross-resistance profile (ρ = –0.70) to create next-generation, resistance-breaking agricultural products that prevent target-site adaptation[1].

Water-Dispersible Granule (WG) Development

Exploiting Iprovalicarb's ideal logP (3.18) and moderate solubility (6.8-11 mg/L) to engineer highly rainfast foliar sprays that maintain stable leaf deposits under adverse weather conditions, outperforming overly hydrophilic generic alternatives[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.20999276 Da

Monoisotopic Mass

320.20999276 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

94Q9V45M9B

Other CAS

140923-17-7

Wikipedia

(RS)-iprovalicarb

Use Classification

Fungicides

Dates

Last modified: 08-15-2023
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3: Du XJ, Bian Q, Wang HX, Yu SJ, Kou JJ, Wang ZP, Li ZM, Zhao WG. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Org Biomol Chem. 2014 Aug 7;12(29):5427-34. doi: 10.1039/c4ob00744a. PubMed PMID: 24935054.
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6: Chen L, Zhu S, Lu X, Pang Z, Cai M, Liu X. Assessing the risk that Phytophthora melonis can develop a point mutation (V1109L) in CesA3 conferring resistance to carboxylic acid amide fungicides. PLoS One. 2012;7(7):e42069. doi: 10.1371/journal.pone.0042069. Epub 2012 Jul 27. PubMed PMID: 22848705; PubMed Central PMCID: PMC3407118.
7: Marín-Benito JM, Andrades MS, Sánchez-Martín MJ, Rodríguez-Cruz MS. Dissipation of fungicides in a vineyard soil amended with different spent mushroom substrates. J Agric Food Chem. 2012 Jul 18;60(28):6936-45. doi: 10.1021/jf301322h. Epub 2012 Jul 3. PubMed PMID: 22715816.
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10: Angioni A, Dedola F, Garau VL, Schirra M, Caboni P. Fate of iprovalicarb, indoxacarb, and boscalid residues in grapes and wine by GC-ITMS analysis. J Agric Food Chem. 2011 Jun 22;59(12):6806-12. doi: 10.1021/jf2011672. Epub 2011 May 25. PubMed PMID: 21591740.
11: Fontana AR, Rodríguez I, Ramil M, Altamirano JC, Cela R. Solid-phase extraction followed by liquid chromatography quadrupole time-of-flight tandem mass spectrometry for the selective determination of fungicides in wine samples. J Chromatogr A. 2011 Apr 22;1218(16):2165-75. doi: 10.1016/j.chroma.2011.02.025. Epub 2011 Feb 17. PubMed PMID: 21382623.
12: Lu XH, Zhu SS, Bi Y, Liu XL, Hao JJ. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to iprovalicarb. Phytopathology. 2010 Nov;100(11):1162-8. doi: 10.1094/PHYTO-12-09-0351. PubMed PMID: 20932164.
13: Monaci E, Coppola L, Casucci C, Perucci P, Vischetti C. Retention capacity of an organic bio-mixture against different mixtures of fungicides used in vineyards. J Environ Sci Health B. 2009 Sep;44(7):724-9. doi: 10.1080/03601230903163889. PubMed PMID: 20183083.
14: Coscollà C, Yusà V, Beser MI, Pastor A. Multi-residue analysis of 30 currently used pesticides in fine airborne particulate matter (PM 2.5) by microwave-assisted extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2009 Dec 18;1216(51):8817-27. doi: 10.1016/j.chroma.2009.10.040. Epub 2009 Oct 28. PubMed PMID: 19913234.
15: González-Rodríguez RM, Cancho-Grande B, Simal-Gándara J. Multiresidue determination of 11 new fungicides in grapes and wines by liquid-liquid extraction/clean-up and programmable temperature vaporization injection with analyte protectants/gas chromatography/ion trap mass spectrometry. J Chromatogr A. 2009 Aug 7;1216(32):6033-42. doi: 10.1016/j.chroma.2009.06.046. Epub 2009 Jun 18. PubMed PMID: 19576591.
16: Maity A, Mukherjee I. Assessment of Iprovalicarb, a systemic fungicide in/on cabbage (Brassica oleracea var. capitata). Bull Environ Contam Toxicol. 2009 Sep;83(3):341-7. doi: 10.1007/s00128-009-9645-4. Epub 2009 Mar 28. PubMed PMID: 19330276.
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20: Shi T, Schönherr J, Schreiber L. Accelerators increase permeability of cuticles for the lipophilic solutes metribuzin and iprovalicarb but not for hydrophilic methyl glucose. J Agric Food Chem. 2005 Apr 6;53(7):2609-15. PubMed PMID: 15796601.

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